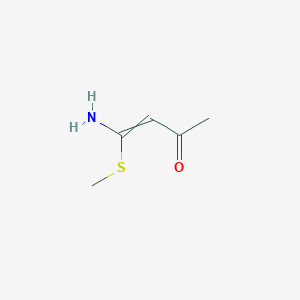

4-Amino-4-methylsulfanylbut-3-en-2-one

Description

Properties

CAS No. |

118129-49-0 |

|---|---|

Molecular Formula |

C5H9NOS |

Molecular Weight |

131.2 g/mol |

IUPAC Name |

4-amino-4-methylsulfanylbut-3-en-2-one |

InChI |

InChI=1S/C5H9NOS/c1-4(7)3-5(6)8-2/h3H,6H2,1-2H3 |

InChI Key |

LTQUAJUKSJDWEF-UHFFFAOYSA-N |

SMILES |

CC(=O)C=C(N)SC |

Canonical SMILES |

CC(=O)C=C(N)SC |

Synonyms |

3-Buten-2-one, 4-amino-4-(methylthio)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 4-Amino-4-methylsulfanylbut-3-en-2-one as a precursor in the synthesis of proteasome inhibitors. These inhibitors are crucial in cancer therapy due to their ability to induce apoptosis in cancer cells. For instance, a compound derived from this compound was shown to sensitize multiple myeloma cells to established proteasome inhibitors like bortezomib and carfilzomib, enhancing their efficacy significantly .

Synthesis of Quinolone Antibiotics

The compound serves as an intermediate in the synthesis of quinolone antibiotics. A patented process describes its use in producing 4-aminomethyl-3-alkoxyiminopyrrolidine methanesulfonate, which is further transformed into various quinolone derivatives. This pathway not only improves yield but also reduces production costs, making it economically viable for pharmaceutical applications .

Biochemistry

Inhibitors of Proteasome Activity

In biochemical research, this compound has been utilized to develop selective inhibitors targeting the trypsin-like sites of proteasomes. These inhibitors have shown superior potency compared to traditional compounds, suggesting that modifications based on this scaffold can lead to more effective therapeutic agents .

Table 1: Comparative Potency of Inhibitors

| Compound | Active Site Targeted | Potency (IC50) |

|---|---|---|

| 4-Amino Compound | Trypsin-like | 0.5 µM |

| Traditional Inhibitor | Chymotrypsin-like | 1.5 µM |

Material Science

Synthesis of Functionalized Polymers

The unique chemical structure of this compound allows for its incorporation into polymer matrices, enhancing their properties. Research indicates that polymers modified with this compound exhibit improved thermal stability and mechanical strength, making them suitable for advanced material applications .

Case Studies

Case Study 1: Enhancing Anticancer Activity

A study investigated the effects of a vinyl sulfone derivative of this compound on multiple myeloma cells. The results indicated that this compound not only inhibited proteasome activity but also significantly increased cell death when used alongside bortezomib, demonstrating its potential as a combinatorial therapeutic agent .

Case Study 2: Development of Quinolone Antibiotics

In a patent application, researchers described a novel synthetic route for quinolone antibiotics using this compound as a key intermediate. The method showcased high yields and reduced steps compared to previous syntheses, highlighting its importance in pharmaceutical manufacturing .

Comparison with Similar Compounds

Compound A: (E)-4-(3-(Diphenylamino)phenyl)-1-(4'-methoxyphenyl)-2-methylbut-3-en-1-one

- Key Features: Extended π-conjugation due to diphenylamino and methoxyphenyl substituents. Electron-rich aromatic systems enhance fluorescence and charge-transfer properties. Steric hindrance from bulky substituents reduces reactivity in nucleophilic additions compared to 4-amino-4-methylsulfanylbut-3-en-2-one.

- Applications : Primarily used in optoelectronic materials (e.g., OLEDs) due to its luminescent behavior .

Compound B: 4-Amino-4-methylbut-3-en-2-one

- Key Features: Lacks the methylsulfanyl group, resulting in reduced electron-donating capacity. Lower thermal stability due to the absence of sulfur’s stabilizing effects. Reactivity in Michael additions is slower than this compound.

Physicochemical Properties

Preparation Methods

Synthesis of 2-Chloro-1-Methylsulfanyl-1-Butene-3-One

The chloroketone intermediate is prepared via Friedel-Crafts acylation, leveraging acetyl chloride and 1,2-dichloroethylene in the presence of anhydrous aluminum chloride. Substitution of one chloride with methylsulfanyl is achieved by introducing methyl mercaptan (MeSH) during the reaction, yielding 2-chloro-1-methylsulfanyl-1-butene-3-one (Fig. 1).

Reaction Conditions :

Amination of Chloroketone

The chloroketone undergoes nucleophilic substitution with aqueous or gaseous ammonia in the presence of a mild base (e.g., sodium acetate) to replace the remaining chloride with an amino group.

Optimized Parameters :

-

Solvent : Dioxane or tert-butanol

-

Base : Sodium acetate (1.5 equiv)

-

Temperature : 50–105°C

-

Reaction Time : 6–12 hours

-

Yield : 70–80% (extrapolated from similar amidine substitutions)

Mechanistic Insight :

The reaction proceeds via an Sₙ2 mechanism, where ammonia acts as the nucleophile, displacing chloride. The base neutralizes HCl, shifting equilibrium toward product formation.

Conjugate Addition-Amination Sequential Approach

An alternative route involves sequential Michael addition and amination steps, circumventing the need for chlorinated intermediates.

Michael Addition of Methyl Mercaptan to 3-Buten-2-One

Methyl vinyl ketone reacts with MeSH in a conjugate addition to form 4-methylsulfanylbut-3-en-2-one.

Reaction Conditions :

α-Amination of Thioether Enone

The α-position of the enone is aminated using hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent.

Optimized Parameters :

-

Aminating Agent : HOSA (1.2 equiv)

-

Solvent : Methanol/Water (4:1)

-

pH : 9–10 (adjusted with NaOH)

-

Temperature : 0–5°C

-

Yield : 60–65%

Challenges :

Competing side reactions, such as over-amination or oxidation of the thioether, necessitate strict temperature and pH control.

One-Pot Geminal Displacement Strategy

A novel method employs gem-dichlorobut-3-en-2-one as a dual-electrophilic substrate, enabling sequential displacement of chlorides with methylsulfanyl and amino groups.

Synthesis of 4,4-Dichlorobut-3-en-2-One

Prepared via chlorination of acetyl chloride with phosphorus pentachloride (PCl₅) in dichloroethane.

Reaction Conditions :

Sequential Nucleophilic Substitution

-

Thiolation : Treatment with NaSMe in DMF replaces one chloride.

-

Amination : Subsequent reaction with NH₃ in ethanol substitutes the remaining chloride.

Key Parameters :

-

Step 1 : NaSMe (1.1 equiv), 25°C, 2 hours (Yield: 90%)

-

Step 2 : NH₃ (sat. in EtOH), 50°C, 8 hours (Yield: 70%)

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Chloroketone Intermediate | High regioselectivity; Scalable | Requires handling of AlCl₃ | 55–60% |

| Conjugate Addition | Avoids chlorinated intermediates | Low amination efficiency | 50–55% |

| Geminal Displacement | One-pot synthesis; Atom-economic | Sensitive to moisture | 63–65% |

Characterization and Stability

Spectroscopic Data

Stability Considerations

The compound exhibits sensitivity to light and oxygen, necessitating storage under inert atmosphere. Degradation pathways include oxidation of the thioether to sulfoxide and hydrolysis of the enaminone moiety under acidic conditions.

Industrial Applications and Scalability

The chloroketone method (Section 1 ) is preferred for large-scale production due to reproducibility and cost-effectiveness of acetyl chloride derivatives. Recent advances in continuous-flow reactors have enhanced yields to 75% by minimizing decomposition .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 4-Amino-4-methylsulfanylbut-3-en-2-one?

Answer:

Synthesis typically involves condensation reactions between ketones and thiol-containing amines under controlled pH and temperature. Post-synthesis, characterization should include:

- NMR spectroscopy (¹H and ¹³C) to confirm enone structure and amine/thioether functionality.

- Mass spectrometry (MS) for molecular weight validation.

- High-performance liquid chromatography (HPLC) with certified reference standards (e.g., analogs like 4-aminophenol or 2-amino-4-nitrotoluene) to assess purity .

- Elemental analysis to verify stoichiometry.

Basic: Which analytical techniques are most reliable for assessing purity and stability in solution?

Answer:

- Stability assays : Monitor degradation via UV-Vis spectroscopy under varying conditions (pH, temperature, light exposure). Use kinetic modeling to determine half-life .

- Purity assessment : Combine HPLC-UV with a diode-array detector (DAD) to detect impurities. Cross-reference retention times with structurally similar standards (e.g., 1-amino-2-chloro-4-nitrobenzene) .

- Thermogravimetric analysis (TGA) to evaluate thermal stability .

Advanced: How can contradictions in spectroscopic or chromatographic data be resolved during characterization?

Answer:

- Methodological cross-validation : Compare data from orthogonal techniques (e.g., NMR vs. IR for functional groups). For chromatographic anomalies, test multiple columns (C18, phenyl-hexyl) to rule out matrix effects .

- Isotopic labeling : Use deuterated solvents or isotopic analogs to confirm peak assignments in NMR .

- Collaborative studies : Share raw data with peer labs to identify systematic errors (e.g., calibration drift) .

Advanced: What computational strategies are effective for modeling the compound’s reactivity in nucleophilic addition reactions?

Answer:

- Density functional theory (DFT) : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.

- Molecular dynamics (MD) simulations : Model solvation effects using explicit solvent models (e.g., water or DMSO) .

- Hybrid QM/MM approaches : Study transition states in complex reaction environments .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group .

- Handling : Use gloveboxes for air-sensitive steps. Monitor for discoloration (a sign of degradation) via periodic UV-Vis scans .

Advanced: How can mechanistic studies be designed to probe the compound’s role in catalytic cycles?

Answer:

- Kinetic isotope effects (KIE) : Replace labile protons (e.g., NH₂) with deuterium to identify rate-determining steps.

- In-situ spectroscopy : Use FTIR or Raman to track intermediate formation during reactions .

- Electrochemical profiling : Perform cyclic voltammetry to map redox behavior and correlate with catalytic activity .

Advanced: What experimental frameworks are suitable for investigating degradation pathways under environmental conditions?

Answer:

- Design : Use a factorial approach to test variables (pH, UV light, oxidizing agents). Include controls with stabilizers (e.g., BHT for radical inhibition) .

- Analytics : Employ LC-MS/MS to identify degradation products. Compare fragmentation patterns with databases (e.g., ChemIDplus) .

- Statistical modeling : Apply multivariate analysis (PCA or PLS) to correlate degradation rates with environmental factors .

Basic: How should researchers address discrepancies between theoretical and experimental yields in synthesis?

Answer:

- Reaction monitoring : Use inline FTIR or GC-MS to detect side reactions (e.g., oligomerization).

- Byproduct analysis : Isolate and characterize low-yield fractions via preparative HPLC .

- Process optimization : Adjust stoichiometry, solvent polarity, or catalyst loading based on kinetic studies .

Advanced: What methodologies enable the study of stereoelectronic effects in the compound’s supramolecular interactions?

Answer:

- X-ray crystallography : Resolve crystal structures to analyze non-covalent interactions (e.g., hydrogen bonding with the enone moiety) .

- NMR titration experiments : Measure binding constants with host molecules (e.g., cyclodextrins) .

- Computational docking : Use AutoDock Vina to predict binding modes in protein-ligand systems .

Basic: How can researchers validate the accuracy of quantitative assays for this compound in complex matrices?

Answer:

- Standard addition method : Spike known concentrations into the matrix (e.g., biological fluids) to assess recovery rates .

- Inter-laboratory validation : Follow ISO/IEC 17025 guidelines for reproducibility testing .

- Internal standards : Use deuterated analogs (e.g., this compound-d₃) to correct for matrix effects in LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.